molecular formula C11H14FNO2 B15318806 Methyl (4-fluorobenzyl)alaninate

Methyl (4-fluorobenzyl)alaninate

Cat. No.: B15318806
M. Wt: 211.23 g/mol
InChI Key: ZUJSNYYXQVIRIR-UHFFFAOYSA-N
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Description

Methyl (4-fluorobenzyl)alaninate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of alanine, where the amino group is substituted with a 4-fluorobenzyl group and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (4-fluorobenzyl)alaninate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with alanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-fluorobenzyl)alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-fluorobenzylalanine or 4-fluorobenzylketone.

    Reduction: Formation of 4-fluorobenzylalcohol.

    Substitution: Formation of 4-azidobenzylalanine or 4-thiolbenzylalanine.

Scientific Research Applications

Methyl (4-fluorobenzyl)alaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modifying biological molecules to enhance their activity or stability.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-fluorobenzyl)alaninate involves its interaction with specific molecular targets. The fluorine atom on the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The ester group allows for easy hydrolysis, releasing the active form of the compound in biological systems.

Comparison with Similar Compounds

Methyl (4-fluorobenzyl)alaninate can be compared with other similar compounds such as:

    Methyl benzylalaninate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Methyl (4-chlorobenzyl)alaninate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    Methyl (4-bromobenzyl)alaninate:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, often enhancing its stability and activity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3

InChI Key

ZUJSNYYXQVIRIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCC1=CC=C(C=C1)F

Origin of Product

United States

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